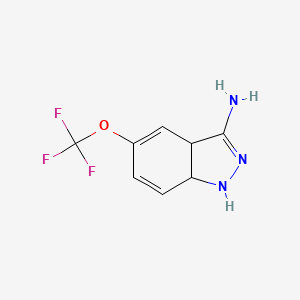

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

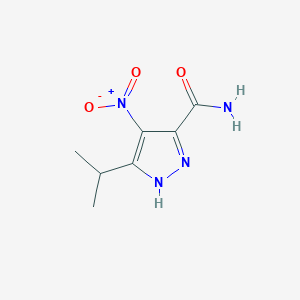

The compound “5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine” is a complex organic molecule. The trifluoromethoxy group is a chemical group –O– CF 3. It can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Synthesis Analysis

The synthesis of trifluoromethoxy-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . The trifluoromethoxy group has become a novel moiety in various fields because of its unique features .Chemical Reactions Analysis

The trifluoromethoxy group has been found to provide a significant increase in the antimalarial response of many of the designed endochin-like quinolones against Plasmodium-resistant strains and for in vivo models .Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel 1,2,4-triazole derivatives, including compounds related to 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine, have been synthesized and assessed for their antimicrobial activities. Research indicates that these compounds possess good to moderate activities against various test microorganisms (Bektaş et al., 2007).

Microwave-Assisted Synthesis

Efficient synthesis of various 3-aryl-1H-indazol-5-amine derivatives, related to the compound , has been achieved through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions. This method yields good to excellent results, demonstrating a practical approach to synthesizing related compounds (Wang et al., 2015).

Applications in Color Photography

The compound 1H-Pyrazolo[1,5-b][1,2,4]triazole, related to this compound, has been developed as a novel magenta dye-forming coupler for color photographic use. This research highlights the potential application of similar compounds in photographic technology (Shimada et al., 2006).

Biological Activity in Cancer Research

A compound closely related to this compound has been synthesized and shown to possess distinct effective inhibition on the proliferation of cancer cell lines, suggesting potential applications in cancer research (Lu et al., 2017).

Synthesis of Heterocyclic Compounds

Research into the synthesis of gem-dinitro heterocyclic compounds, which include structures similar to this compound, has led to the development of novel methods for producing indazoles, indoles, and benzoxazinones. These methods have broad implications for synthesizing a wide range of heterocyclic compounds (Bergman et al., 1999).

Safety and Hazards

properties

IUPAC Name |

5-(trifluoromethoxy)-3a,7a-dihydro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3,5-6,13H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACJLLSGWRTESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2C1NN=C2N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2477033.png)

![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)

![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)

![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)

![2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B2477053.png)